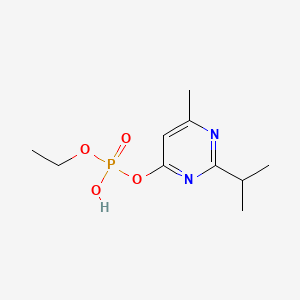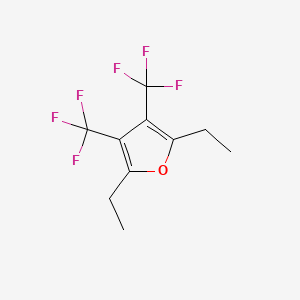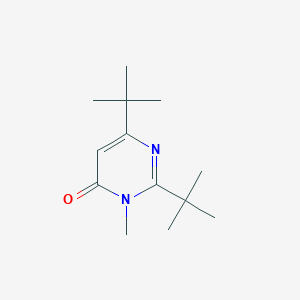
4-(3-Methylphenyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)cinnoline: is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 220.27 g/mol
CAS Number: 90141-91-6
Cinnolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. In this case, the cinnoline ring has a 3-methylphenyl substituent at position 4.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(3-Methylphenyl)cinnoline. One common method involves cyclization of an appropriate precursor. For example:
- Cyclization of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate or piperidine as a catalyst.
- Alternatively, cyclization of 3-methylbenzaldehyde with ethyl cyanoacetate can yield the desired cinnoline ring.
Industrial Production: Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactivity: 4-(3-Methylphenyl)cinnoline can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a metal catalyst can yield the corresponding tetrahydrocinnoline.
Substitution: Nucleophilic substitution reactions occur at the cinnoline nitrogen atom.
Oxidation: KMnO, HCrO
Reduction: H/Pd-C, NaBH
Substitution: Alkyl halides, amines
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding cinnoline N-oxide.
- Reduction produces tetrahydrocinnoline.
Applications De Recherche Scientifique
4-(3-Methylphenyl)cinnoline finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., as anti-inflammatory agents).
Industry: Used in the synthesis of dyes and other fine chemicals.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 4-(3-Methylphenyl)cinnoline is unique due to its specific substitution pattern, it shares similarities with other cinnoline derivatives. Some similar compounds include:
- Cinnoline itself (without the 3-methylphenyl group)
- Other substituted cinnolines (e.g., 4-phenylcinnoline)
Propriétés
| 90141-91-6 | |
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(3-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3 |
Clé InChI |
ICQFPEHTLQPTOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)


